![molecular formula C12H26O4 B12649792 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol CAS No. 95873-44-2](/img/structure/B12649792.png)
2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol is an organic compound with the molecular formula C12H26O4. It is a colorless liquid that is often used as a solvent and intermediate in various chemical processes. This compound is known for its ability to dissolve a wide range of substances, making it valuable in industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol typically involves the reaction of 2-butoxyethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Butoxyethanol+Propylene oxide→this compound
The reaction is usually catalyzed by a base such as potassium hydroxide or sodium hydroxide. The reaction temperature is maintained between 60°C and 80°C, and the reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process allows for efficient production and high yields. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols with lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Halides, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol is primarily related to its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions can alter the solubility and reactivity of other compounds, making it a valuable solvent and intermediate in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Methoxyethoxy)propoxy]propan-1-ol
- 2-[2-(2-Ethoxyethoxy)propoxy]propan-1-ol
- 2-[2-(2-Propoxyethoxy)propoxy]propan-1-ol
Uniqueness
2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol is unique due to its longer butoxy chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications where a higher degree of solubility and lower volatility are desired.
Eigenschaften
CAS-Nummer |
95873-44-2 |
|---|---|
Molekularformel |
C12H26O4 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-[2-(2-butoxyethoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-12(3)10-16-11(2)9-13/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
LOXNJBRAZNAGGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(C)COC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)

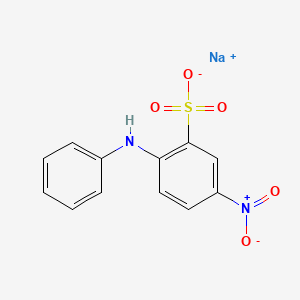
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

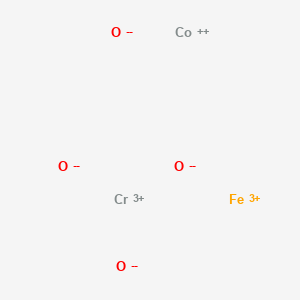
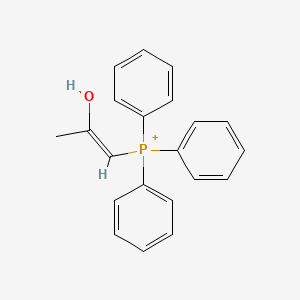
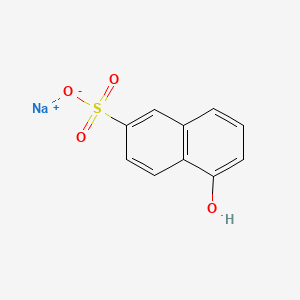
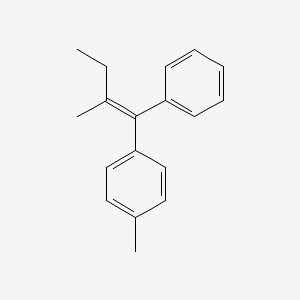
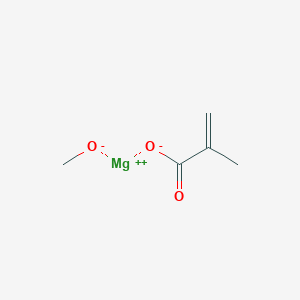
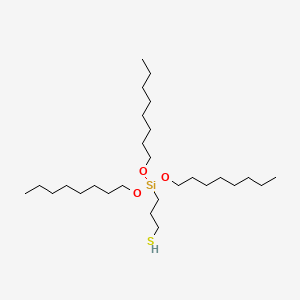
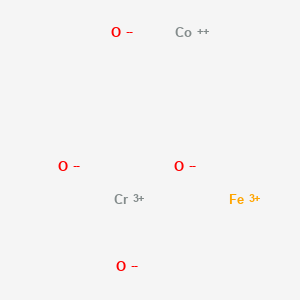
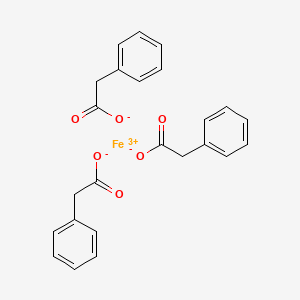
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
